

A Comparative Guide to the Mutational Analysis of the CEH-19 Homeodomain

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Compound of Interest

Compound Name: *ceh-19 protein*

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This guide provides a comprehensive overview of the mutational analysis of the *Caenorhabditis elegans* homeodomain protein CEH-19. While direct high-throughput mutational scanning of the CEH-19 homeodomain has not been extensively published, this document synthesizes existing data on *ceh-19* function and draws comparisons with closely related homeodomain proteins to inform targeted mutagenesis strategies. Detailed experimental protocols and data presentation formats are provided to guide future research in this area.

Introduction to CEH-19

CEH-19 is a homeodomain-containing transcription factor in *C. elegans* that plays a crucial role in the development and function of the nervous system.^{[1][2][3]} It is primarily expressed in the pharyngeal pacemaker motoneurons (MC), as well as the amphid (ADF) and phasmid (PHA) sensory neurons.^{[1][2][3]} CEH-19 is essential for the proper morphology and function of the MC neurons, which regulate the rhythmic pumping of the pharynx, a vital feeding organ.^{[1][3]} Deletion mutants of *ceh-19* exhibit a characteristic phenotype of reduced pharyngeal pumping, leading to slower growth and extended lifespan.^{[1][3]}

The **CEH-19 protein** belongs to the BarH-like family of homeodomain transcription factors.^[4] A distinguishing feature of many BarH family members is the presence of a tyrosine residue at position 49 of the homeodomain; however, CEH-19 possesses a phenylalanine at this position, suggesting potential differences in its DNA binding or protein interaction capabilities.^[4]

Comparative Mutational Analysis: A Framework

In the absence of a direct mutational screen of CEH-19, this guide proposes a comparative framework based on the known functional consequences of *ceh-19* deletion and mutational analyses of other homeodomain proteins. The following tables summarize key quantitative data from studies on *ceh-19* null mutants and provide a template for presenting data from future, more granular mutational analyses.

Table 1: Phenotypic Comparison of *ceh-19* Wild-Type vs. Null Alleles

Phenotype	Wild-Type (N2)	<i>ceh-19</i> (tm452) (Null)	<i>ceh-19</i> (tm461) (Null)	Supporting Data Source
Pharyngeal Pumping Rate (pumps/min)	~250-300	Moderately reduced	Moderately reduced	[1] [3]
MC Motorneuron Axon Morphology	Well-defined, stereotypical projections	Obvious axonal morphological defects	Obvious axonal morphological defects	[1]
Growth Rate	Normal	Slightly slower	Slightly slower	[3]
Progeny Production	Normal	Reduced over a prolonged period	Reduced over a prolonged period	[3]
Lifespan	Normal	Longer than wild-type	Longer than wild-type	[3]
flp-2 Gene Expression in MC Neurons	Present	Absent or severely reduced	Absent or severely reduced	[1] [3] [5]

Table 2: Proposed Framework for Quantitative Analysis of CEH-19 Homeodomain Mutants

This table provides a template for the systematic analysis of engineered point mutations within the CEH-19 homeodomain.

Homeodomain Mutation	Relative DNA Binding Affinity (Kd)	Target Gene (flp-2) Expression Level (% of WT)	Pharyngeal Pumping Rate (% of WT)	MC Neuron Morphology (% with defects)
Wild-Type CEH-19	1.0	100%	100%	<5%
Alanine Scan Mutant 1 (e.g., R5A)	Data to be determined	Data to be determined	Data to be determined	Data to be determined
Alanine Scan Mutant 2 (e.g., N51A)	Data to be determined	Data to be determined	Data to be determined	Data to be determined
Comparative Mutant (e.g., F49Y)	Data to be determined	Data to be determined	Data to be determined	Data to be determined
Disease-related Homologue Mutant	Data to be determined	Data to be determined	Data to be determined	Data to be determined

Signaling Pathway and Experimental Workflow

CEH-19 Regulatory Pathway

The following diagram illustrates the known regulatory pathway involving CEH-19 in the MC motoneurons. The transcription factor PHA-4 acts upstream of *ceh-19*, and CEH-19, in turn, is required for the expression of the neuropeptide-encoding gene *flp-2*.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Caption: A simplified diagram of the PHA-4 -> CEH-19 -> flp-2 genetic cascade regulating MC motoneuron function.

Experimental Workflow for Mutational Analysis

The diagram below outlines a logical workflow for conducting a comprehensive mutational analysis of the CEH-19 homeodomain.

Caption: A flowchart depicting the key stages of a mutational analysis of the CEH-19 homeodomain.

Experimental Protocols

Site-Directed Mutagenesis of the *ceh-19* Homeodomain

Objective: To introduce specific point mutations into the *ceh-19* coding sequence.

Methodology: Site-directed mutagenesis can be performed using commercially available kits (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies) or by overlap extension PCR.

- Template: A plasmid containing the wild-type *ceh-19b* cDNA.
- Primers: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation. The melting temperature (T_m) should be $\geq 78^\circ\text{C}$.
- PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid.
- Template Removal: Digest the parental, methylated template DNA with DpnI restriction enzyme.
- Transformation: Transform the mutated plasmid into competent *E. coli* for propagation.
- Verification: Sequence the entire *ceh-19* coding region to confirm the desired mutation and the absence of off-target mutations.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Analysis

Objective: To qualitatively and quantitatively assess the binding of wild-type and mutant **CEH-19 proteins** to their target DNA sequence.

Methodology:

- Protein Expression and Purification: Express recombinant wild-type and mutant CEH-19 homeodomain proteins (e.g., as GST or His-tagged fusions) in *E. coli* and purify using affinity

chromatography.

- **DNA Probe Preparation:** Synthesize and anneal complementary oligonucleotides corresponding to the CEH-19 binding site. The consensus binding site for the related BarH-like protein CEH-30 contains a core "TAAT" motif, and a similar sequence should be tested for CEH-19. Label the probe with a non-radioactive tag (e.g., biotin or a fluorescent dye) or with ^{32}P .
- **Binding Reaction:** Incubate the purified protein with the labeled DNA probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- **Electrophoresis:** Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
- **Detection:** Detect the labeled probe by chemiluminescence, fluorescence imaging, or autoradiography. For quantitative analysis, determine the dissociation constant (K_d) by titrating the protein concentration and measuring the fraction of bound probe.

C. elegans Phenotypic Analysis

Objective: To assess the in vivo consequences of *ceh-19* homeodomain mutations.

Methodology:

- **C. elegans Strain Generation:** Generate transgenic *C. elegans* strains expressing the mutant forms of *ceh-19* in a *ceh-19* null background using CRISPR/Cas9-mediated genome editing for precise knock-in of the desired mutations.
- **Pharyngeal Pumping Assay:**
 - Synchronize worm populations to the young adult stage.
 - Transfer individual worms to NGM plates seeded with *E. coli* OP50.
 - Using a dissecting microscope, count the number of pharyngeal bulb contractions over a defined period (e.g., 30 seconds or 1 minute).
 - Perform assays on a sufficient number of animals for statistical significance.

- Neuronal Morphology Analysis:
 - Generate transgenic lines co-expressing the mutant *ceh-19* and a fluorescent reporter (e.g., GFP) specifically in the MC neurons (e.g., using the *flp-2* promoter).
 - Visualize the morphology of MC neuron cell bodies and axons using fluorescence microscopy.
 - Quantify defects such as abnormal axon guidance, branching, or termination.

This guide provides a foundational framework for the systematic mutational analysis of the CEH-19 homeodomain. By combining *in silico*, *in vitro*, and *in vivo* approaches, researchers can elucidate the structure-function relationships of this critical developmental transcription factor.

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